2-Amino-4-(pyridin-4-yl)benzoic acid
Description
2-Amino-4-(pyridin-4-yl)benzoic acid is a heterocyclic aromatic compound combining a benzoic acid backbone with a pyridine substituent at the 4-position and an amino group at the 2-position. Its structure enables diverse intermolecular interactions, including hydrogen bonding (via the carboxylic acid and amino groups) and π-π stacking (via the aromatic rings). This compound has been studied in the context of co-crystal formation with pyridine derivatives, as demonstrated in structural reports where it forms a 2:1 co-crystal with 4-[2-(pyridin-4-yl)ethyl]pyridine . Single-crystal X-ray diffraction studies reveal monoclinic crystal systems (space group P2₁) with distinct unit cell parameters, highlighting its structural versatility .
Properties
CAS No. |
98156-86-6 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
InChI Key |
UBDBYONUOPNDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-amino-4-(pyridin-4-yl)benzoic acid, emphasizing substituent variations, physicochemical properties, and applications:
Key Comparisons :
Substituent Effects on Reactivity: The pyridin-4-yl group in the parent compound facilitates π-π interactions and metal coordination, making it suitable for co-crystal engineering . In contrast, the trifluoromethyl group in 2-amino-4-(trifluoromethyl)benzoic acid enhances metabolic stability and acidity, favoring drug design . Pyrazol-1-yl and thienyl substituents alter solubility and electronic properties. Pyrazole derivatives exhibit better aqueous solubility due to hydrogen-bonding capacity, while thienyl derivatives are more lipophilic .
Synthetic Routes: The parent compound and its vinyl analog (IV) are synthesized via Knoevenagel condensation and subsequent Jones oxidation, yielding high-purity crystals for structural studies . Pyrazole derivatives require nucleophilic substitution reactions, as seen in CAS 1186663-55-7 .
Crystallographic Data: this compound co-crystals exhibit a monoclinic P2₁ space group with unit cell dimensions a = 3.89359(7) Å, b = 17.7014(3) Å, c = 8.04530(12) Å, and β = 94.4030(16)° . In contrast, vinyl-linked analogs (e.g., IV) adopt P2₁/c symmetry with larger unit cells (a = 12.6674(19) Å) due to extended conjugation .
Applications: The parent compound’s dual functional groups (amino and carboxylic acid) make it a versatile ligand for metal-organic frameworks (MOFs) . Trifluoromethyl derivatives are preferred in medicinal chemistry for their resistance to oxidative metabolism .
Research Findings and Trends
- Pharmaceutical Relevance: 2-Amino-4-(trifluoromethyl)benzoic acid is a key intermediate in protease inhibitor synthesis, with a projected market growth of 8.2% CAGR (2020–2025) due to demand for antiviral therapies .
- Materials Science : Vinyl-linked pyridyl-benzoic acid derivatives (e.g., IV) show promise in optoelectronic devices due to extended conjugation and tunable fluorescence .
- Structural Insights : SHELX software remains critical for refining crystal structures of these compounds, ensuring accurate determination of hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
